Fredericamycin A

Topoisomerase inhibition DNA damage Mechanism of action

Fredericamycin A (NSC-305263, FCRC-A48) is a hexacyclic aromatic pentadecaketide antitumor antibiotic produced by Streptomyces griseus (FCRC-48). It is distinguished from all previously characterized antibiotic classes by its entirely novel spiro[4,4]nonane ring system linking two peri-hydroxy tricyclic aromatic moieties through a unique asymmetric carbaspiro center, a structural architecture confirmed by single-crystal X-ray analysis.

Molecular Formula C30H21NO9
Molecular Weight 539.5 g/mol
CAS No. 80455-68-1
Cat. No. B14421408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFredericamycin A
CAS80455-68-1
Molecular FormulaC30H21NO9
Molecular Weight539.5 g/mol
Structural Identifiers
SMILESCC=CC=CC1=CC2=CC3=C(C(=C2C(=O)N1)O)C4(CC3)C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=O)C=C(C6=O)OC)O
InChIInChI=1S/C30H21NO9/c1-3-4-5-6-14-10-13-9-12-7-8-30(22(12)26(36)17(13)29(39)31-14)27(37)20-21(28(30)38)25(35)19-18(24(20)34)15(32)11-16(40-2)23(19)33/h3-6,9-11,36-38H,7-8H2,1-2H3,(H,31,39)/b4-3+,6-5+/t30-/m0/s1
InChIKeyNJLAGDPRCAPJIF-MHSJTTIKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Fredericamycin A (CAS 80455-68-1): Procurement-Grade Characterization of a Spiro-Core Antitumor Antibiotic Lead


Fredericamycin A (NSC-305263, FCRC-A48) is a hexacyclic aromatic pentadecaketide antitumor antibiotic produced by Streptomyces griseus (FCRC-48). It is distinguished from all previously characterized antibiotic classes by its entirely novel spiro[4,4]nonane ring system linking two peri-hydroxy tricyclic aromatic moieties through a unique asymmetric carbaspiro center, a structural architecture confirmed by single-crystal X-ray analysis [1]. The compound exists as an acid-base indicator (red in acidic solution, green to blue in basic), exhibits a molecular formula of C₃₀H₂₁NO₉ (MW 539.49 g/mol), and melts with decomposition above 350°C [2]. Isolated together with two biologically inactive minor components, fredericamycins B and C, fredericamycin A represents the sole active principal of the fermentation broth and has been studied as a new anticancer drug lead with a mechanism of action distinct from DNA-interactive agents [3].

Why Fredericamycin A Cannot Be Interchanged with In-Class Antitumor Antibiotics: Structural and Mechanistic Differentiation


Fredericamycin A occupies a mechanistically distinct space among antitumor antibiotics that precludes functional substitution by conventional agents such as actinomycin D, doxorubicin (adriamycin), or other DNA-interactive topoisomerase poisons. While fredericamycin A does inhibit both topoisomerase I and II catalytically (IC₅₀ 4.4 µM and 7.4 µM, respectively), it does so without inducing DNA strand breaks, a characteristic that fundamentally differentiates it from topoisomerase poisons like etoposide and doxorubicin that stabilize cleavable complexes [1]. Moreover, fredericamycin A failed to demonstrate any direct DNA interaction and preferentially inhibited protein and RNA synthesis over DNA synthesis in both Bacillus subtilis and P388 cells—a pattern opposite to that of classical DNA-intercalating antitumor agents [2]. This unique mechanistic signature, combined with its spontaneous O₂-dependent free-radical generation capability not observed in standard anthracyclines, means that neither its biological readout nor its structure-activity relationships can be inferred from or replaced by any other marketed or developmental antitumor antibiotic [3].

Fredericamycin A Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Data Against Key Comparators


Dual Topoisomerase I/II Catalytic Inhibition Without DNA Strand Breakage: Differentiation from Etoposide and Doxorubicin

Fredericamycin A (FMA) totally inhibited the catalytic activity of both DNA topoisomerase I and topoisomerase II at concentrations of 4.4 µM and 7.4 µM, respectively, yet produced no detectable DNA strand breakage in L1210 cells or isolated nuclei even at highly lethal concentrations. By contrast, the topoisomerase II poison etoposide characteristically induces protein-linked DNA double-strand breaks, and doxorubicin generates both topoisomerase-II-mediated DNA cleavage and free-radical-mediated DNA damage. FMA also blocked etoposide-stimulated DNA cleavage by topoisomerase II both in vitro and in isolated nuclei, demonstrating a mechanistically opposite effect on topoisomerase II compared to etoposide [1]. Additionally, FMA inhibited DNA polymerase α with an IC₅₀ of 93 µM [1]. This catalytic inhibition without cleavable-complex stabilization is a rare profile among antitumor agents and distinguishes FMA from both camptothecin-class topoisomerase I poisons and anthracycline/epidophyllotoxin-class topoisomerase II poisons.

Topoisomerase inhibition DNA damage Mechanism of action

Potassium Salt (KFMA) Aqueous Solubility Enhancement with Retained In Vivo Antitumor Activity: Head-to-Head Comparison with Parent FMA

The isolated potassium salt of fredericamycin A (KFMA, NSC-601617) achieved an aqueous solubility of approximately 1.00 mg/mL, compared to parent fredericamycin A which is almost insoluble in water under identical conditions [1]. The sodium salt showed solubility of 0.5 mg/mL [1]. Critically, in in vivo P388 leukemia models, KFMA retained and in some measures exceeded the efficacy of the parent compound: KFMA demonstrated significant antitumor activity with a T/C value of 178% at 1 mg/kg dose level (intraperitoneal administration) against P388 leukemia in both male and female CD2F1 mice [1]. Prior ester-derivative modifications (acetyl, lauroyl, hydrogenated acetyl derivatives) had improved organic-solvent solubility but reduced biological activity to a great extent compared to FMA and remained water-insoluble [2]. The water-soluble alkali metal salts thus represent the first derivatives to overcome the critical solubility barrier without sacrificing antitumor potency.

Solubility Formulation In vivo antitumor efficacy

Enantiomer-Independent Cytotoxic Potency and Essential Role of the Intact Hexacyclic Scaffold: Total Synthesis Evidence

Total synthesis of both natural and ent-fredericamycin A revealed indistinguishable cytotoxic potency between the two enantiomers against L1210 cells, with IC₅₀ values of 0.03 µg/mL and 0.04 µg/mL, respectively [1]. This finding demonstrates that the chiral spiro center does not confer enantioselective target engagement. More importantly, key partial structures representing the fully functionalized ABCDE ring system (compound 2) and the DEF ring system (compound 21) exhibited dramatically reduced potency, with IC₅₀ values of 2 µg/mL and 7 µg/mL, respectively—representing a 50- to 175-fold loss in activity compared to the intact natural product [1]. This establishes that the complete hexacyclic architecture, rather than any single ring subsystem, is required for full cytotoxic activity and provides a structural rationale for why neither truncated synthetic intermediates nor simpler aromatic polyketide congeners can substitute for fredericamycin A in activity-based studies.

Enantiomer comparison Structure-activity relationship Total synthesis

Mitochondrial Targeting at Nanomolar Concentrations: Biological Differentiation from Nuclear-Targeted Antitumor Antibiotics

In Saccharomyces cerevisiae, fredericamycin A (FMA) exhibited an IC₅₀ of 24 nM against the growth of a multi-drug resistance gene disruptant strain (W303-MLC30), with cytotoxicity dependent on both exposure time and drug dose [1]. At 0.8 µM, FMA induced mitochondrial aggregation within 10 minutes and generated petite (rho⁻) mutants at high frequency after 4 hours, with rho⁻ cells showing approximately 20-fold greater resistance to FMA compared to isogenic rho⁺ cells [1]. Critically, overexpression of topoisomerase I—a previously proposed target of FMA—did not alleviate cellular sensitivity to FMA or prevent mitochondrial aggregation, suggesting that mitochondria, rather than nuclear topoisomerases, represent the primary target site [1]. This nanomolar mitochondrial activity profile differentiates FMA from classical nuclear-targeted antitumor antibiotics such as doxorubicin and actinomycin D, which act primarily through nuclear DNA interaction at micromolar concentrations, and positions FMA as a tool compound for investigating mitochondria-directed anticancer strategies.

Mitochondrial targeting Mechanism of action Yeast model

Derivative 1e: Low Nanomolar Cytotoxic Potency, Tumor Cell Line Selectivity, and Human Xenograft Activity—A Semisynthetic Benchmark

A semisynthetic derivative series starting from natural fredericamycin A yielded compound 1e, which combines low nanomolar cytotoxic potency in vitro, increased tumor cell line selectivity, and in vivo activity in a human xenograft model [1]. While the parent natural product shows micromolar IC₅₀ values across diverse cell lines (e.g., 4.4 µM in L1210 cells), derivative 1e achieves nanomolar-range potency with discernible selectivity across a human tumor cell line panel—an improvement over the relatively flat cytotoxicity profile of the natural product [1]. This demonstrates that the fredericamycin scaffold is amenable to semisynthetic optimization toward enhanced potency and selectivity, validating FMA as a viable starting point for medicinal chemistry programs. The in vivo xenograft activity of 1e further distinguishes this derivative series from the parent compound, which showed limited in vivo efficacy beyond P388 leukemia and CD8F mammary tumor models.

Semisynthetic derivative Tumor selectivity Xenograft model

O₂-Dependent Spontaneous Free-Radical Generation: A Mechanism Unprecedented Among Anticancer Drugs

Fredericamycin A spontaneously transfers electrons to molecular O₂ in aerobic solutions, generating the oxidized drug free radical and reduced oxygen species including superoxide anion (O₂⁻) and hydroxyl radical (·OH), as demonstrated by electron spin resonance (ESR) and spin-trapping studies [1]. This spontaneous O₂ reduction with concomitant generation of both oxidized drug radicals and reduced oxygen free radicals is described as unprecedented among anticancer drugs at the time of discovery [1]. The process is accompanied by a striking and reversible color change from red to blue upon O₂ exposure, with the appearance of an optical absorption band at 675 nm, and the disappearance of NMR resonances from the quininoid portion of the molecule that are restored upon acidification [1]. This redox behavior is mechanistically distinct from the enzymatic reductive activation required by anthracyclines like doxorubicin and the bioreductive activation of mitomycin C, positioning FMA as the forerunner of a potential new class of spontaneously O₂-reducing anticancer agents [1]. However, subsequent ESR investigations reported conflicting results regarding the identity and origin of the radical species, indicating that the precise radical chemistry remains an area of active investigation [2].

Free radical Redox mechanism Anticancer drug class

Fredericamycin A Procurement-Driven Application Scenarios: Where Quantitative Differentiation Drives Research Value


Probing Non-Canonical Dual Topoisomerase Inhibition Without DNA Damage Confounding

Investigators studying topoisomerase biology can employ fredericamycin A as a catalytic dual topoisomerase I/II inhibitor that does not induce DNA strand breaks, as demonstrated by the absence of DNA breakage in L1210 cells and isolated nuclei at highly lethal concentrations . This profile enables clean dissection of topoisomerase catalytic inhibition from DNA damage response pathways—a critical advantage over etoposide, doxorubicin, and camptothecins, all of which confound mechanistic studies by simultaneously inhibiting topoisomerases and generating DNA lesions. FMA also blocks etoposide-stimulated DNA cleavage by topoisomerase II both in vitro and in isolated nuclei, making it a valuable tool for studying topoisomerase II poison antagonism . Procurement of FMA for this application is justified by the compound's unique ability to separate topoisomerase catalytic inhibition from genotoxic effects, a property not shared by any clinically approved topoisomerase-targeted agent.

Mitochondria-Targeted Anticancer Chemical Biology Using a Validated Nanomolar Probe

FMA serves as a validated chemical probe for mitochondrial dysfunction studies in anticancer research, with an established IC₅₀ of 24 nM in the W303-MLC30 yeast strain and characterized mitochondrial aggregation and petite-induction phenotypes at sub-micromolar concentrations . The 20-fold differential sensitivity between rho⁺ and rho⁻ cells provides a built-in selectivity control for confirming mitochondrial mechanism of action . The finding that topoisomerase I overexpression fails to rescue FMA sensitivity or mitochondrial aggregation directly challenges the earlier nuclear topoisomerase-centric view of FMA's mechanism and redirects investigation toward mitochondrial targets . This application scenario is particularly relevant for researchers seeking chemical tools that induce mitochondrial dysfunction through mechanisms orthogonal to the well-characterized mitochondrial permeability transition pore (mPTP) or electron transport chain inhibitors.

Semisynthetic Derivatization Starting Material for Analog Programs Targeting Improved Selectivity and In Vivo Activity

The successful generation of derivative 1e—which achieves low nanomolar potency, increased tumor cell line selectivity, and human xenograft activity—validates natural fredericamycin A as a productive starting scaffold for medicinal chemistry . Procurement of high-purity FMA (>97%, as specified in the potassium salt patent) enables semisynthetic diversification at multiple reactive positions of the hexacyclic core . For laboratories pursuing natural-product-based drug discovery, FMA offers a chemically tractable scaffold that has already demonstrated amenability to property improvement: the parent micromolar potency and poor solubility have been successfully addressed in derivative series, providing validated chemical starting points rather than de novo optimization . Approximately 250 FMA derivatives have been screened, with several compounds exhibiting nanomolar potency and cancer cell selectivity, indicating a rich and partially explored structure-activity landscape .

Redox-Active Anticancer Mechanism Studies: Spontaneous O₂ Reduction as a Model System

FMA's ability to spontaneously generate O₂⁻ and ·OH radicals in aerobic solutions without requiring enzymatic reduction provides a unique experimental system for studying oxygen-dependent cytotoxicity mechanisms . The compound's reversible O₂-dependent color change (red to blue, with appearance of a 675 nm absorption band) and concomitant disappearance/reappearance of NMR signals from the quininoid moiety offer convenient spectroscopic handles for monitoring redox state in real time . The ongoing scientific debate regarding the precise identity and origin of FMA-generated radical species, as evidenced by conflicting ESR results between the Hilton (1986) and Dalal (1989) studies, makes FMA a compelling subject for advanced spectroscopic and mechanistic investigations using modern radical-detection methodologies . This scenario is particularly relevant for researchers studying tumor hypoxia, redox biology, and oxygen-dependent prodrug activation strategies.

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